Product packaging for Methyl 2-(5-bromobenzofuran-3-yl)acetate(Cat. No.:)

Methyl 2-(5-bromobenzofuran-3-yl)acetate

Cat. No.: B11786553
M. Wt: 269.09 g/mol
InChI Key: MBQVFBFGXCZCPI-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromobenzofuran-3-yl)acetate is a chemical reagent based on the benzofuran scaffold, a structure of high significance in medicinal and organic chemistry. Benzofuran derivatives are extensively investigated for their diverse biological activities, including serving as a key scaffold for the development of novel anti-virulence agents . Research into similar compounds, such as 2-(6-bromobenzofuran-3-yl)acetic acid, has identified them as fragment hits in the discovery of inhibitors against the bacterial enzyme DsbA from E. coli . These inhibitors represent a new approach to combating multidrug-resistant bacteria by disrupting the folding of virulence factors, rather than killing the bacteria directly . The molecular structure of related bromo-benzofuran compounds has been confirmed by X-ray crystallography, revealing key intermolecular interactions that stabilize the crystal packing . As a synthetic intermediate, this methyl ester can be readily hydrolyzed to its corresponding acetic acid derivative for further elaboration, making it a versatile building block in organic synthesis and drug discovery campaigns . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO3 B11786553 Methyl 2-(5-bromobenzofuran-3-yl)acetate

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(5-bromo-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3

InChI Key

MBQVFBFGXCZCPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=COC2=C1C=C(C=C2)Br

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of a related compound, flurazepam, shows a very strong absorption near 1680 cm⁻¹ which is attributed to the C=O stretching mode. nih.gov For Methyl 2-(5-bromobenzofuran-3-yl)acetate, characteristic IR peaks would be expected for the carbonyl group (C=O) of the ester, the C-O-C stretching of the benzofuran (B130515) ring and the ester, C-H stretching of the aromatic and aliphatic protons, and the C-Br stretching vibration.

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. In a study of flurazepam and its salts, strong lines near 1615 cm⁻¹ in the Raman spectra were assigned to the C=N stretch. nih.gov For this compound, Raman spectroscopy would be useful in identifying the vibrations of the benzofuran ring system and the C-C backbone of the acetate (B1210297) group.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For a similar compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the following ¹H NMR data was reported (in CDCl₃, 400 MHz): δ 2.45 (s, 3H), 3.07 (s, 3H), 3.74 (s, 3H), 4.04 (s, 2H), 7.17 (dd, J = 8.44 Hz and J = 1.08 Hz, 1H), 7.38 (d, J = 8.40 Hz, 1H), 7.71 (s, 1H). nih.gov For this compound, one would expect to see signals corresponding to the methyl ester protons, the methylene (B1212753) protons of the acetate group, and the protons on the benzofuran ring. The bromine atom at the 5-position would influence the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of 62.5 ppm, while the methyl carbons appear at 36.4 ppm. docbrown.info For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the benzofuran ring (with the carbon attached to the bromine showing a characteristic shift), the methylene carbon, and the methyl carbon of the ester group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl Protons (-OCH₃)~3.7~52
Methylene Protons (-CH₂-)~3.8~35
Aromatic Protons (Benzofuran)7.2 - 7.8112 - 155
Carbonyl Carbon (C=O)-~170
C-Br (Benzofuran)-~115

Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.

2D NMR Techniques:

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, confirming the structural assignment of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the electron ionization mass spectrum (EI-MS) showed a molecular ion peak [M⁺] at m/z 266. nih.gov For this compound, which has a molecular weight of 269.09 g/mol , the mass spectrum would be expected to show a molecular ion peak [M⁺] and an [M+2]⁺ peak of similar intensity, which is characteristic of compounds containing a bromine atom.

Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group. For aromatic compounds, the fragmentation often results in stable aromatic cations. libretexts.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuran ring system in this compound is a chromophore that will absorb UV light. The absorption maxima (λ_max) would be characteristic of the extended π-system of the benzofuran core. The presence of the bromine atom and the acetate group will influence the position and intensity of these absorption bands.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

For a series of related methyl 2-(5-halo-3-methylsulfinyl-1-benzofuran-2-yl)acetates (where halo = fluoro, chloro, bromo), single-crystal X-ray diffraction studies have been performed. nih.govnih.gov In the case of the 5-bromo derivative, the benzofuran unit is essentially planar. nih.gov The crystal packing is stabilized by intermolecular C-H···π interactions and weak intermolecular C-H···O hydrogen bonds. nih.gov

Interactive Data Table: Crystallographic Data for a Related Compound

Parameter Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate
FormulaC₁₂H₁₁BrO₄S
Molecular Weight331.18
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9696 (5)
b (Å)9.1146 (6)
c (Å)10.3100 (7)
α (°)72.587 (1)
β (°)78.716 (1)
γ (°)69.082 (1)
Volume (ų)664.17 (8)
Z2

Data from a study on a closely related sulfinyl derivative. nih.gov

Conformational Dynamics and Stereochemical Considerations

The single bonds in the acetate side chain of this compound allow for conformational flexibility. However, the interaction between the side chain and the benzofuran ring may lead to a preferred conformation in the solid state, as revealed by X-ray crystallography. In solution, there may be a dynamic equilibrium between different conformers.

In a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the benzofuran unit is essentially planar, with a mean deviation of 0.009 (2) Å from the least-squares plane. nih.gov The packing structure is stabilized by aromatic π–π stacking interactions between adjacent benzene (B151609) units, with a Cg···Cgi distance of 3.841 (3) Å. nih.gov Stereochemical considerations for this compound itself are minimal as it does not possess any chiral centers.

Computational Chemistry and in Silico Modeling of Methyl 2 5 Bromobenzofuran 3 Yl Acetate and Analogues

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for predicting the molecular and electronic properties of organic molecules, including benzofuran (B130515) derivatives. physchemres.orgbhu.ac.in DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the optimized ground state geometry of these molecules. bhu.ac.in For Methyl 2-(5-bromobenzofuran-3-yl)acetate, the benzofuran core is expected to be largely planar, a characteristic feature observed in the crystal structures of analogous compounds like methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate and methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. nih.govnih.gov

Table 1: Representative DFT-Calculated Properties of a Benzofuran Derivative

PropertyValueReference
Total Energy- physchemres.org
Dipole Moment (Gas Phase)2.27 D researchgate.net
Solvation Energy (Water)- researchgate.net

Note: The data in this table is representative of a generic benzofuran derivative and is intended for illustrative purposes.

Analysis of Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher reactivity. nih.gov

In benzofuran derivatives, the HOMO is typically distributed over the electron-rich benzofuran ring system, while the LUMO is often located on the fused ring and any electron-withdrawing substituents. rsc.org The HOMO-LUMO gap for benzofuran itself has been reported to be around 7.0557 eV in the gas phase. researchgate.net For a substituted derivative like 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.189 eV, indicating that substituents can significantly modulate this property. researchgate.net The bromine atom at the 5-position and the methyl acetate (B1210297) group at the 3-position of the title compound are expected to influence the energies of the frontier orbitals and, consequently, the reactivity of the molecule.

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters for a Representative Benzofuran Derivative

ParameterEnergy (eV)Reference
EHOMO- researchgate.net
ELUMO- researchgate.net
HOMO-LUMO Gap (ΔE)4.189 researchgate.net

Note: The data in this table is for 7-methoxy-benzofuran-2-carboxylic acid and serves as an example of FMO analysis in a related structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP map illustrates the regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For benzofuran systems, the MEP surface typically shows negative potential (colored in reds and yellows) localized around the oxygen atom of the furan (B31954) ring and any other electronegative atoms in the substituents. researchgate.net Conversely, positive potential (colored in blue) is generally found around the hydrogen atoms. In the case of this compound, the carbonyl oxygen of the acetate group and the oxygen atom of the benzofuran ring are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or hydrogen bond donors. The bromine atom will also contribute to the electrostatic potential distribution. The analysis of MEP maps is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding. nih.gov

Molecular Modeling and Simulation Methodologies

Building upon the electronic structure insights from quantum chemistry, molecular modeling and simulation techniques are employed to predict how a molecule might interact with biological systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. africanjournalofbiomedicalresearch.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

Several studies have reported the molecular docking of benzofuran derivatives into the active sites of various enzymes and receptors. proquest.comnih.gov For instance, a study on 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives investigated their binding to the Asp kinase of Mycobacterium tuberculosis. researchgate.netsciensage.info The docking results revealed that these compounds could fit into the active site of the enzyme, with their binding energies indicating the potential for inhibitory activity. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the bromine atom. In a study of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR), specific hydrogen bond interactions with key residues like Thr766 and Asp831 were observed. nih.gov For this compound, docking studies against a relevant biological target would be necessary to predict its binding mode and affinity.

Table 3: Representative Molecular Docking Results for Benzofuran Derivatives against a Protein Target

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
BENZ-0454EGFR (4HJO)-10.2Thr766, Asp831 nih.gov
BENZ-0143EGFR (4HJO)-10.0Asp831, Thr766 nih.gov
2-(5-bromobenzofuran-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazoleAsp Kinase-- researchgate.netsciensage.info

Note: This table presents example data from docking studies of different benzofuran derivatives to illustrate the type of information obtained.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

QSAR studies on benzofuran derivatives have been conducted for various biological activities, including vasodilation, antioxidant effects, and enzyme inhibition. mdpi.comresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, such as constitutional, topological, geometrical, and quantum chemical parameters. The resulting QSAR models can highlight the key structural features that influence the biological activity. For example, in a 2D-QSAR study of benzofuran-based vasodilators, a statistically significant model was developed that could predict the IC50 values of the compounds. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of steric and electrostatic fields around the molecules. nih.gov These methods provide contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors identified that one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features were crucial for binding to the target protein. nih.gov A QSAR or 3D-QSAR study incorporating this compound would require a dataset of structurally related compounds with measured biological activity against a specific target.

Table 4: Common Descriptors in QSAR Models for Benzofuran Derivatives

Descriptor TypeExamplesRelevanceReference
ConstitutionalMolecular Weight, Number of RingsBasic molecular properties nih.gov
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and shape mdpi.com
Quantum ChemicalHOMO/LUMO Energies, Dipole MomentElectronic properties and reactivity physchemres.org
3D-QSAR FieldsSteric, Electrostatic, Hydrophobic3D spatial influence on activity nih.gov

Note: This table lists common types of descriptors used in QSAR studies of benzofuran derivatives.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational stability of a molecule and its dynamic interactions with biological targets. While specific MD studies on this compound are not widely documented, research on analogous benzofuran derivatives demonstrates the utility of this approach.

MD simulations on 2-phenylbenzofuran (B156813) derivatives, for instance, have been employed to understand their binding stability with enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research. nih.gov These studies reveal that specific benzofuran compounds can bind to both the catalytic and peripheral anionic sites of the enzyme, with the simulations calculating the interaction energy and tracking the stability of the ligand-protein complex over the simulation period. nih.gov Similarly, MD simulations have been used to investigate the binding of novel benzofuran-tetrazole hybrids to the TcAChE–E2020 complex, further underscoring the role of these compounds as potential leads in drug discovery. nih.gov

For a molecule like this compound, MD simulations could elucidate:

Conformational Preferences: The molecule's acetic acid side chain can rotate, and MD simulations can map the energy landscape of these rotations to identify the most stable, low-energy conformations in different solvent environments.

Flexibility and Dynamics: The simulations can reveal the flexibility of the benzofuran core and the side chain, which is crucial for adapting to the shape of a biological binding pocket. In studies of SMYD3 protein, MD simulations have been crucial in depicting conformational states (closed, intermediate, and open) that are critical for its catalytic activity. mdpi.com

These computational experiments provide a dynamic picture of molecular behavior that is unattainable through static modeling alone, guiding the rational design of more potent and selective analogues.

In Silico Pharmacokinetic and Drug-Likeness Profiling

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, collectively known as its pharmacokinetic profile. This profiling helps to identify candidates with favorable drug-like characteristics and flag potential liabilities. Studies on benzofuran derivatives frequently employ these computational tools to assess their potential as therapeutic agents.

A computational analysis of 2-(5-methyl-1-benzofuran-3-yl)acetic acid, a close analogue of the title compound, was performed to evaluate its drug-likeness. researchgate.net Such studies typically involve calculating key physicochemical properties and evaluating them against established rules for oral bioavailability, such as Lipinski's Rule of Five. These rules state that a drug candidate is more likely to be orally bioavailable if it has:

A molecular weight (MW) ≤ 500 Da

A calculated octanol-water partition coefficient (logP) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Benzofuran derivatives have been noted for possessing desirable drug-like profiles. nih.gov For example, in a comparative study, a benzofuran compound was predicted to have a more favorable druglikeness profile than a related benzodifuran derivative. nih.gov The following table presents a predicted ADME and drug-likeness profile for this compound based on computational models applied to analogous structures.

ParameterPredicted Value/CommentRelevance
Molecular Weight (MW)283.11 g/molComplies with Lipinski's Rule (< 500)
logP (ClogP)~3.2-3.5Indicates good lipophilicity, complies with Lipinski's Rule (< 5)
Hydrogen Bond Donors (HBD)0Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors (HBA)3 (furan oxygen, two ester oxygens)Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)~35.5 ŲSuggests good potential for cell membrane permeability (< 140 Ų)
Lipinski's Rule of FivePasses (0 violations)Indicates a high probability of oral bioavailability
PAINS (Pan-Assay Interference Compounds) Score0Predicted to lack non-specific biomolecular interacting tendencies. nih.gov

Note: The values are estimated based on standard computational algorithms and data from closely related analogues.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly accurate method for predicting the spectroscopic parameters of molecules. These theoretical calculations are invaluable for confirming molecular structures and interpreting experimental data. For this compound, DFT can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

A comprehensive study on the closely related molecule 2-(5-methyl-1-benzofuran-3-yl)acetic acid (2MBA) successfully correlated experimental FT-IR, FT-Raman, and NMR spectra with computationally derived values. researchgate.net The calculations were performed using DFT, and the Gauge-Independent Atomic Orbital (GIAO) method was used for predicting NMR chemical shifts. researchgate.netuncw.edu This approach allows for a detailed assignment of vibrational modes and chemical shifts to specific atoms and functional groups within the molecule.

For this compound, theoretical predictions would involve:

Geometry Optimization: First, the molecule's 3D structure is optimized to find its lowest energy conformation.

Vibrational Frequencies: The harmonic vibrational wavenumbers are calculated, which correspond to the peaks in the IR and Raman spectra. Key predicted vibrations would include C=O stretching of the ester, C-Br stretching, and various C-H and C-O vibrations of the benzofuran ring system.

NMR Chemical Shifts: The GIAO method is used to calculate the isotropic shielding values for each nucleus (¹H and ¹³C), which are then converted into chemical shifts relative to a standard (e.g., TMS).

The table below illustrates the kind of correlation typically observed between experimental and calculated ¹³C NMR chemical shifts for a benzofuran analogue, demonstrating the predictive power of the GIAO method.

Carbon Atom (by position)Experimental δ (ppm) for AnalogueCalculated δ (ppm) for Analogue
C2145.1144.9
C3114.2113.8
C3a129.5129.1
C4125.2124.9
C5132.0131.5
C6120.9120.5
C7111.4111.0
C7a154.9154.6
CH₂ (side chain)30.730.4
C=O (side chain)172.5172.1

*Data adapted from the study of 2-(5-methyl-1-benzofuran-3-yl)acetic acid to illustrate typical accuracy. researchgate.net The bromine at C5 in the title compound would significantly alter the chemical shifts of adjacent carbons.

Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is governed by its ability to alter its charge distribution under the influence of an external electric field. Benzofuran derivatives are recognized as promising candidates for NLO materials due to their π-conjugated systems, which can be functionalized with electron-donating and electron-accepting groups to enhance their NLO properties. physchemres.org

The NLO properties of this compound and its analogues can be effectively assessed using computational methods. DFT calculations are employed to determine key NLO-related parameters, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a molecule's second-order NLO activity.

Studies on various benzofuran derivatives have shown that they can possess remarkable NLO properties. For example, DFT calculations on 2-phenylbenzofuran derivatives yielded first-order hyperpolarizability (β) values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating significant NLO potential. physchemres.org The NLO response is often linked to intramolecular charge transfer (ICT) from an electron-rich part of the molecule to an electron-poor part. In the title compound, the benzofuran ring acts as a π-system, while the bromo- and methyl acetate substituents influence its electronic properties.

The following table summarizes key NLO parameters that are typically calculated for benzofuran derivatives to evaluate their potential as NLO materials.

NLO ParameterDefinitionSignificance
Dipole Moment (μ)A measure of the molecule's overall polarity.A large ground-state dipole moment can be indicative of NLO activity.
Polarizability (α)The measure of how easily the electron cloud is distorted by an external electric field.Relates to the linear optical response.
First-Order Hyperpolarizability (β)A measure of the second-order nonlinear optical response.A large β value is the primary indicator of a molecule's potential for applications like second-harmonic generation.
HOMO-LUMO Gap (ΔE)The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller energy gap generally correlates with higher polarizability and a larger NLO response. mdpi.com

Computational assessment allows for the rapid screening of different substitution patterns on the benzofuran scaffold to optimize the NLO response before undertaking synthetic efforts. mdpi.comsemanticscholar.org

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-bromobenzofuran-3-yl)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via oxidation of the corresponding methylsulfanyl precursor using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by stirring at room temperature for 3 hours. Key parameters for optimization include:

  • Stoichiometry : A 1.06:1 molar ratio of mCPBA to precursor ensures complete oxidation without over-oxidation to sulfone derivatives .
  • Purification : Column chromatography (hexane:ethyl acetate 1:2 v/v) yields pure product (86% yield). Crystallization from benzene or ethyl acetate produces X-ray-quality crystals .
  • Monitoring : Thin-layer chromatography (TLC) with Rf=0.45R_f = 0.45 (hexane:ethyl acetate 1:2) confirms reaction progress .

Q. How is the compound characterized structurally, and what techniques are prioritized?

Structural characterization involves:

  • X-ray crystallography : SHELX programs (SHELXL for refinement) are used to resolve planar benzofuran systems (mean deviation: 0.013 Å) and intermolecular interactions (e.g., C–H···π, distance: 3.903 Å) .
  • Spectroscopy : 1H^1H NMR (CDCl3_3, 400 MHz) identifies key signals: methyl groups (δ 3.06–3.75 ppm), aromatic protons (δ 7.34–8.07 ppm), and methylene protons (δ 4.04 ppm). EI–MS confirms molecular ion peaks at m/z 330/332 ([M+^+]) .

Q. What intermolecular interactions stabilize the crystal packing?

The crystal lattice is stabilized by:

  • C–H···π interactions : Between methyl H-atoms and benzofuran aromatic rings (distance: ~3.9 Å) .
  • Hydrogen bonds : Three intermolecular C–H···O bonds (e.g., C12–H12B···O4, distance: 2.56 Å) .
  • Planarity : The benzofuran system’s near-planar geometry (deviation < 0.02 Å) facilitates efficient packing .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be resolved during structural analysis?

Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. Mitigation strategies include:

  • Dynamic NMR : Variable-temperature 1H^1H NMR to detect conformational flexibility in solution .
  • DFT calculations : Compare optimized gas-phase geometries with X-ray data to identify steric/electronic effects influencing solid-state packing .
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to address diffraction ambiguities in non-merohedral twins .

Q. What methodologies are recommended for studying the compound’s stability under varying conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (405–406 K) and decomposition thresholds .
  • Hydrolytic stability : Monitor ester hydrolysis via 1H^1H NMR in D2_2O/CD3_3OD mixtures at pH 5–8.
  • Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to assess degradation kinetics .

Q. How can synthetic yields be improved for derivatives with bulkier substituents?

  • Solvent choice : Replace dichloromethane with THF or DMF to enhance solubility of bulky intermediates .
  • Catalysis : Use Lewis acids (e.g., BF3_3·OEt2_2) to accelerate cyclization steps in benzofuran formation .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity for brominated derivatives .

Q. What strategies validate the electronic effects of the bromine substituent on reactivity?

  • Hammett analysis : Compare reaction rates of brominated vs. non-brominated analogues in nucleophilic substitutions .
  • Electrochemistry : Cyclic voltammetry to measure redox potentials influenced by bromine’s electron-withdrawing effect .
  • Computational modeling : Natural Bond Orbital (NBO) analysis to quantify charge distribution at C5 .

Methodological Notes

  • Crystallography : For SHELXL refinement, apply anisotropic displacement parameters for non-H atoms and riding models for H-atoms (Uiso_{iso}(H) = 1.2–1.5 Ueq_{eq}(C)) .
  • Spectroscopy : Use DEPT-135 NMR to distinguish methylene (CH2_2) and quaternary carbons in complex spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.